molecular formula C16H25N B13737382 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 101449-01-8

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13737382
CAS No.: 101449-01-8
M. Wt: 231.38 g/mol
InChI Key: CSPVTXZECBBRFK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is characterized by the presence of a tetrahydronaphthalene ring system substituted with dimethyl groups and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of a tetrahydronaphthalene derivative with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce tetrahydronaphthols.

Scientific Research Applications

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylaminoethyl group may facilitate binding to specific sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action would involve molecular docking, binding assays, and functional studies in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Dimethylaminoethyl)-4-methylpiperazine: Shares the dimethylaminoethyl group but has a different core structure.

    N,N-Dimethyl-1,2-ethanediamine: Similar in having dimethylamino groups but lacks the tetrahydronaphthalene ring.

Uniqueness

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a tetrahydronaphthalene ring with a dimethylaminoethyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

101449-01-8

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3

InChI Key

CSPVTXZECBBRFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2C1(C)CCN(C)C

Origin of Product

United States

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